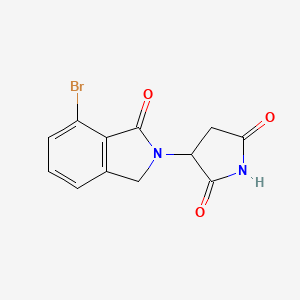![molecular formula C7H12Cl2F2N4 B13471276 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydrazine hydrate (N2H4·H2O) and ethanol (EtOH) at elevated temperatures (around 85°C) under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired triazolo-diazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted triazolo-diazepine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt their normal functions, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodiazepines: Widely used in clinical settings for their anxiolytic and sedative properties.
Triazoloquinazolines: Investigated for their potential as anticancer agents due to their ability to inhibit specific protein targets.
Triazolopyrazines: Explored for their anticancer properties and ability to induce apoptosis in cancer cells.
Uniqueness
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride stands out due to its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Eigenschaften
Molekularformel |
C7H12Cl2F2N4 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
3-(difluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride |
InChI |
InChI=1S/C7H10F2N4.2ClH/c8-6(9)7-12-11-5-1-2-10-3-4-13(5)7;;/h6,10H,1-4H2;2*1H |
InChI-Schlüssel |
MGUPHLWTGWECQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN2C1=NN=C2C(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


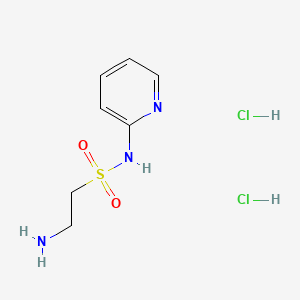

![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)

![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
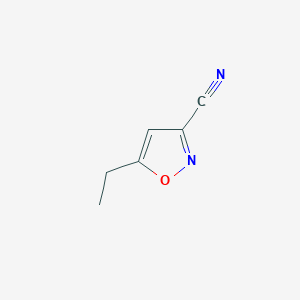
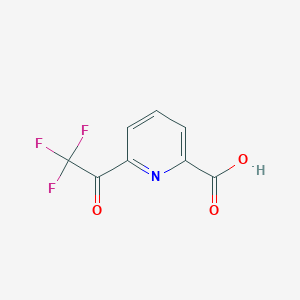
![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)
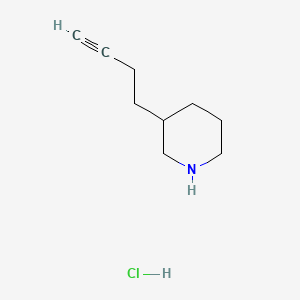
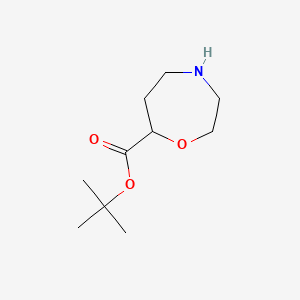
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)

